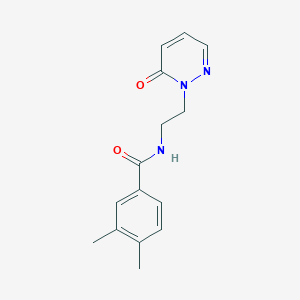

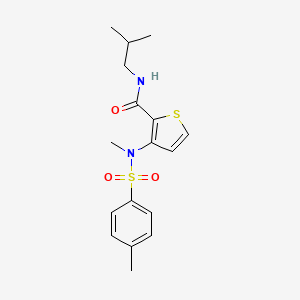

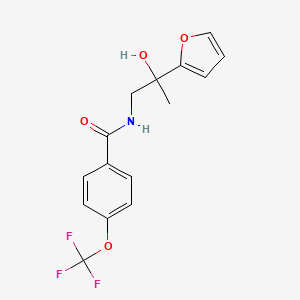

![molecular formula C24H24N2O6 B2519109 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941974-44-3](/img/structure/B2519109.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, is a complex organic molecule that may be related to various pharmacological activities due to its structural features. The presence of a benzo[d][1,3]dioxole moiety suggests potential bioactivity, as this structure is found in a variety of biologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine have been synthesized via a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols, which could potentially be adapted for the synthesis of the benzo[d][1,3]dioxol-5-ylmethyl moiety in the target compound . Additionally, the synthesis of N-benzyl substituted acetamide derivatives, which are structurally related to the target compound, has been reported, providing insights into potential synthetic routes .

Molecular Structure Analysis

The molecular structure of the target compound includes several functional groups that are likely to influence its chemical behavior. The benzo[d][1,3]dioxol moiety, the pyridinyl acetamide, and the hydroxymethyl group each contribute to the molecule's overall properties and potential interactions with biological targets. X-ray diffraction analysis has been used to determine the configuration around double bonds in similar compounds, which could be applied to ascertain the stereochemistry of the target compound .

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from related studies. For example, the reactivity of N-benzylidene-α-acetamidobenzylamine with dialkylamines to form N-(α-dialkylaminobenzyl) acetamides suggests that the target compound may also undergo reactions with amines, potentially leading to new derivatives . The use of potassium salts of benzyl N-acetylcarbamate as reagents for N-alkylacetamide synthesis indicates that the acetamide group in the target compound could be modified through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the target compound are not directly reported, related compounds provide some context. The stability and solubility of the compound may be influenced by the presence of the benzo[d][1,3]dioxol and acetamide groups, as seen in other benzyl N-acetylcarbamate derivatives . The compound's melting point, solubility in organic solvents, and reactivity under various conditions would be important characteristics to determine experimentally.

科学的研究の応用

Radioligand Application

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, referred to as MRE 2029-F20, is identified as a selective antagonist ligand for A2B adenosine receptors. It's notably used in radioligand binding studies to help understand receptor characteristics, with a specific binding affinity demonstrated through [3H]-MRE 2029-F20 binding to human A2B receptors expressed in CHO cells. This application underscores its relevance in pharmacological research, especially for characterizing receptor subtypes (Baraldi et al., 2004).

Inotropic Agent Exploration

The compound shows potential in the search for potent positive inotropic agents. Variants of the molecule, specifically 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides, have been synthesized and evaluated for their inotropic activities. These variants demonstrated significant activity compared to standard drugs like milrinone, indicating their potential in heart failure treatments or other conditions where increased cardiac output is desired (Liu et al., 2009).

Antioxidant and Anti-inflammatory Properties

A series of related compounds, specifically N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives, have been synthesized and evaluated for antioxidant and anti-inflammatory activities. These compounds showed promising results in assays such as DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition, making them potential candidates for therapeutic use in conditions involving oxidative stress and inflammation (Koppireddi et al., 2013).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-16-2-4-17(5-3-16)14-30-23-11-26(19(13-27)9-20(23)28)12-24(29)25-10-18-6-7-21-22(8-18)32-15-31-21/h2-9,11,27H,10,12-15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSCMMXGWMIULG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

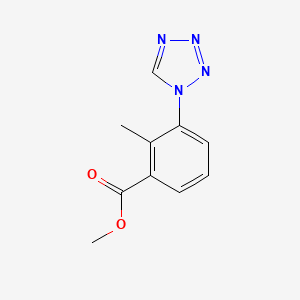

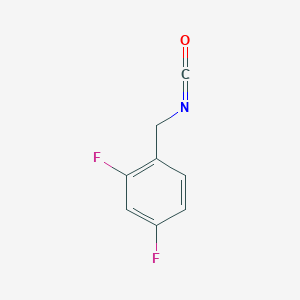

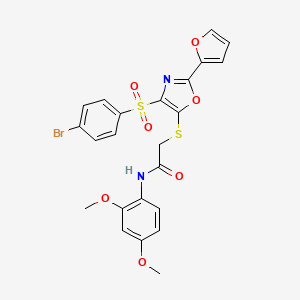

![Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate](/img/structure/B2519031.png)

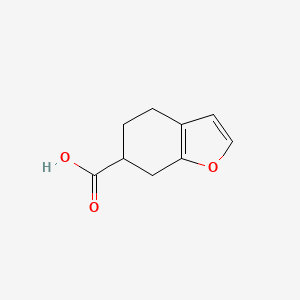

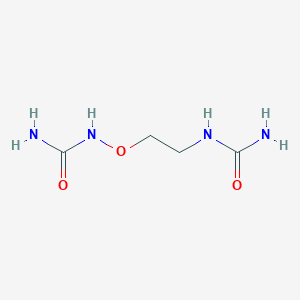

![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2519032.png)

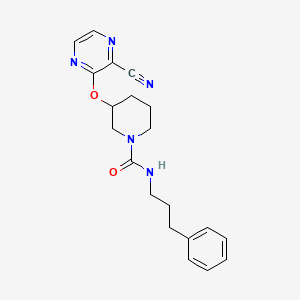

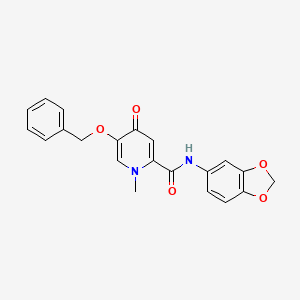

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519036.png)

![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519044.png)